molecular formula C8H8N2O3 B057734 6-Acetamidopicolinic acid CAS No. 26893-72-1

6-Acetamidopicolinic acid

Cat. No.: B057734
CAS No.: 26893-72-1
M. Wt: 180.16 g/mol
InChI Key: LOMWKYHCHCZVCC-UHFFFAOYSA-N
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Description

6-Acetamidopicolinic acid: is a chemical compound with the molecular formula C₈H₈N₂O₃ It is a derivative of picolinic acid, where an acetamido group is attached to the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetamidopicolinic acid typically involves the acylation of picolinic acid derivatives. One common method is the reaction of 6-aminopicolinic acid with acetic anhydride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the acylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 6-Acetamidopicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 6-Aminopicolinic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 6-Acetamidopicolinic acid is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a ligand in the study of metal ion interactions. Its ability to chelate metal ions makes it useful in understanding metal ion transport and storage in biological systems.

Medicine: The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its role as an intermediate in chemical synthesis makes it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Acetamidopicolinic acid involves its interaction with molecular targets, such as enzymes or receptors. The acetamido group and the pyridine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may also participate in pathways involving metal ion chelation, affecting processes like enzyme catalysis and signal transduction.

Comparison with Similar Compounds

    6-Aminopicolinic acid: Similar structure but with an amino group instead of an acetamido group.

    Picolinic acid: The parent compound without any substituents on the pyridine ring.

    6-Methylpicolinic acid: A derivative with a methyl group at the sixth position.

Uniqueness: 6-Acetamidopicolinic acid is unique due to the presence of both an acetamido group and a carboxylic acid group on the pyridine ring

Properties

IUPAC Name

6-acetamidopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)9-7-4-2-3-6(10-7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMWKYHCHCZVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356461
Record name 6-Acetamidopicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26893-72-1
Record name 6-Acetamidopicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26893-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Acetamidopicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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